molecular formula C9H8ClNO B2983578 3-chloro-1-methyl-3H-indol-2-one CAS No. 1890184-25-4

3-chloro-1-methyl-3H-indol-2-one

Cat. No.: B2983578
CAS No.: 1890184-25-4
M. Wt: 181.62
InChI Key: KVGZGEFJEMAAHA-UHFFFAOYSA-N
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Description

3-chloro-1-methyl-3H-indol-2-one is a chemical compound that has gained attention in recent years due to its potential applications in scientific research and industry. It has a molecular weight of 181.62 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzopyrrole nucleus, which is aromatic in nature . The compound has a molecular formula of C9H8ClNO.


Chemical Reactions Analysis

Indole derivatives, including this compound, are known to undergo electrophilic substitution due to excessive π-electrons delocalization . They are also known to participate in various chemical reactions, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .


Physical and Chemical Properties Analysis

This compound is a crystalline colorless compound with a specific odor . It has a melting point of 97-100 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Transformations

One application of 3-chloro-1-methyl-3H-indol-2-one derivatives in scientific research involves the synthesis of heterocyclic compounds. For instance, V. J. Majo and P. Perumal (1996) reported the one-pot synthesis of heterocyclic beta-chlorovinyl aldehydes, including 3-chloro-1H-indole-2-carboxaldehydes, through reactions involving Vilsmeier reagent (Majo & Perumal, 1996). Similarly, M. Pal, R. Dakarapu, and S. Padakanti (2004) achieved regioselective acylation of 3-methylindole with acyl chlorides, presenting a method for synthesizing 3-(2-oxoalkyl)indoles (Pal, Dakarapu, & Padakanti, 2004). G. Brahmachari and B. Banerjee (2014) described an eco-friendly synthesis of 3,3-bis(indol-3-yl)indolin-2-ones using sulfamic acid as an organo-catalyst (Brahmachari & Banerjee, 2014).

Catalytic Reactions and Material Science

K. Nemoto et al. (2016) explored the carboxylation, ethoxycarbonylation, and carbamoylation of indoles, demonstrating the versatility of these compounds in chemical synthesis and potential applications in material science (Nemoto et al., 2016). The study by Tong Liu, D. Zheng, and Jie Wu (2017) on the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones via sulfur dioxide insertion highlights the role of these compounds in developing new materials with potential applications in various industries (Liu, Zheng, & Wu, 2017).

Photocyclization and Molecular Structure Analysis

Photocyclization reactions, as demonstrated by O. Schindler et al. (1976) with 1-[3-(Chloracetylamino)propyl]-3-methyl-indole, offer insights into the reactivity and structural transformations of these compounds under light exposure (Schindler, Niklaus, Stauss, & Härter, 1976). Additionally, the work of M. Helliwell et al. (2009) on the crystal structure of 3-(1-methylpyrrolidin-2-ylidene)-3H-indole sesquihydrate contributes to our understanding of the molecular geometry and potential binding properties of these compounds (Helliwell, Aghazadeh, Baradarani, & Joule, 2009).

Anticancer Research

In the realm of pharmacological research, this compound derivatives have been evaluated for their anticancer properties. C. Karthikeyan et al. (2019) synthesized a series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones, demonstrating selective cytotoxic efficacy against ovarian cancer cell lines, highlighting the potential of these compounds in cancer therapy (Karthikeyan, Amawi, Ashby, Khare, Jones, Narayana Moorthy, Trivedi, & Tiwari, 2019).

Future Directions

Indole derivatives, including 3-chloro-1-methyl-3H-indol-2-one, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Their broad-spectrum biological activities have sparked interest among researchers to synthesize a variety of indole derivatives .

Properties

IUPAC Name

3-chloro-1-methyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-11-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGZGEFJEMAAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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